REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]2[N:9]=[CH:10][CH:11]=[C:4]2[N:3]=1.[Br:12]N1C(=O)CCC1=O.[OH-].[K+]>C(Cl)(Cl)Cl>[Br:12][C:11]1[CH:10]=[N:9][N:5]2[C:6]([CH3:8])=[CH:7][C:2]([CH3:1])=[N:3][C:4]=12 |f:2.3|
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
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CC1=NC=2N(C(=C1)C)N=CC2
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Name
|
|
Quantity
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2.42 g
|
Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
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25 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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50 mL
|
Type
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reactant
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Smiles
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[OH-].[K+]
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
This mixture was heated on the steam bath for 10 minutes
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Duration
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10 min
|
Type
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DRY_WITH_MATERIAL
|
Details
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The CHCl3 layer was dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
chromatographed on basic alumina
|
Type
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CUSTOM
|
Details
|
Evaporation on the CHCl3 eluant
|
Type
|
CUSTOM
|
Details
|
afforded a white solid which
|
Type
|
CUSTOM
|
Details
|
was further purified by recrystallization from petroleum ether (30°-60°)
|
Type
|
CUSTOM
|
Details
|
to give 1.7g (56%) of analytically pure product
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=NN2C1N=C(C=C2C)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |